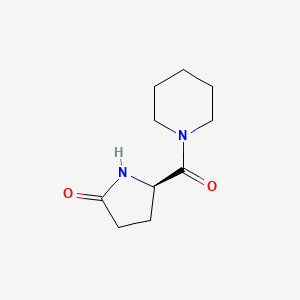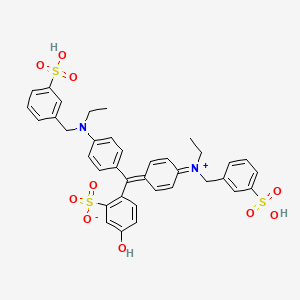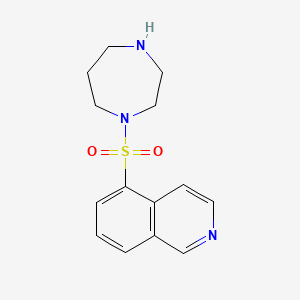
グラミン
概要
説明
グラミン、別名 N,N-ジメチル-1H-インドール-3-メチルアミンは、インドールアルカロイドの一種で、アrundo donax L.などの植物から最初に単離されました。これは、特に大麦などの様々な生植物によく見られます。 グラミンは、植物において草食動物に対する防御的な役割を果たし、抗ウイルス活性、抗菌活性、抗真菌活性、抗炎症活性、抗腫瘍活性など、多様な生物活性を持つことから、注目を集めています .
科学的研究の応用
Gramine has a wide range of scientific research applications:
Chemistry: Gramine serves as a precursor for the synthesis of other indole derivatives and is used in various organic synthesis reactions.
Biology: Gramine exhibits antiviral, antibacterial, antifungal, and insecticidal activities, making it valuable in biological research.
Medicine: Gramine has potential therapeutic applications, including anti-inflammatory and antitumor activities. It is also being explored for its role in treating Alzheimer’s disease and serotonin-receptor-related disorders.
Industry: Gramine is used as an algicide and insecticide in agricultural settings.
作用機序
グラミンは、様々な分子標的や経路を通じてその効果を発揮します。例えば、グラミンは、グルコースレベルや脂肪酸の分解を調節する役割を果たすアディポネクチン受容体1(AdipoR1)のアゴニストとして作用します。 さらに、グラミンの殺虫活性は、昆虫の神経系を阻害する能力に起因すると考えられています .
類似の化合物との比較
グラミンは、スマトリプタンやリザトリプタンなどの他のインドールアルカロイドと構造的に類似しています。これらの化合物は、共通のインドール骨格を共有していますが、官能基と生物活性は異なります。 スマトリプタンとリザトリプタンは、片頭痛の治療に臨床的に使用されており、インドール誘導体の治療の可能性を示しています .
類似の化合物のリスト
- スマトリプタン
- リザトリプタン
- ホルデニン
生化学分析
Biochemical Properties
Gramine interacts with various enzymes, proteins, and other biomolecules. It has been found to increase the activities of carboxylesterase and glutathione S -transferase, two important detoxification enzymes . The activities of these enzymes are positively correlated with the concentration of dietary gramine .
Cellular Effects
Gramine has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, gramine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of gramine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of gramine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Gramine is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. It could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of gramine within cells and tissues is a complex process that involves various transporters or binding proteins. The effects on its localization or accumulation are currently being researched .
Subcellular Localization
The subcellular localization of gramine and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
グラミンの化学合成には、いくつかの段階が含まれます。一般的な方法の一つにマンニッヒ反応があり、インドールとホルムアルデヒド、ジメチルアミンを反応させます。 この反応は通常、酸性条件下で行われ、グラミンが生成されます .
工業的生産方法
工業的には、グラミンは、アrundo donax L.などの植物から超音波抽出法を用いて抽出することができます。 抽出率は、超音波出力、時間、温度、液-固比、pH 値などのパラメーターを調整することで最適化できます .
化学反応の分析
反応の種類
グラミンは、以下を含む様々な化学反応を起こします。
酸化: グラミンは、使用される酸化剤に応じて異なる生成物に酸化することができます。
還元: 還元反応は、グラミンに存在する官能基を変えることができます。
一般的な試薬と条件
グラミンの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤が含まれます。 酸性または塩基性条件が、これらの反応を促進するために用いられることがよくあります .
生成される主な生成物
グラミンの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化は、様々なインドール誘導体の生成につながる可能性があります .
科学研究の応用
グラミンは、幅広い科学研究に応用されています。
化学: グラミンは、他のインドール誘導体の合成の前駆体として役立ち、様々な有機合成反応で使用されています。
生物学: グラミンは、抗ウイルス活性、抗菌活性、抗真菌活性、殺虫活性を示し、生物学研究において貴重な存在となっています。
医学: グラミンは、抗炎症活性や抗腫瘍活性など、治療の可能性があります。また、アルツハイマー病やセロトニン受容体関連疾患の治療における役割についても研究されています。
類似化合物との比較
Gramine is structurally similar to other indole alkaloids such as sumatriptan and rizatriptan. These compounds share a common indole backbone but differ in their functional groups and biological activities. Sumatriptan and rizatriptan are used clinically for treating migraines, highlighting the therapeutic potential of indole derivatives .
List of Similar Compounds
- Sumatriptan
- Rizatriptan
- Hordenine
Gramine’s uniqueness lies in its diverse biological activities and its role as a precursor for the biosynthesis of tryptophan, an essential amino acid .
特性
IUPAC Name |
1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDGBSUVYYVKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058955 | |
| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(Dimethylaminomethyl)indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
87-52-5 | |
| Record name | Gramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16892 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-methanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indol-3-ylmethyldimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ8A78L14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(Dimethylaminomethyl)indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138 - 139 °C | |
| Record name | 3-(Dimethylaminomethyl)indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


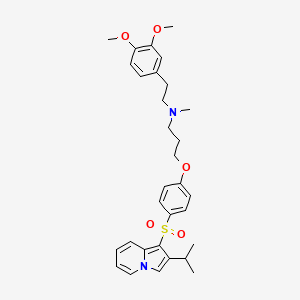


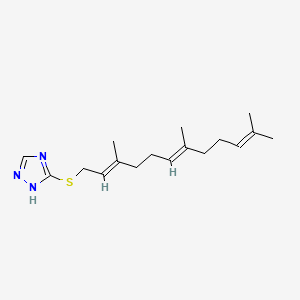
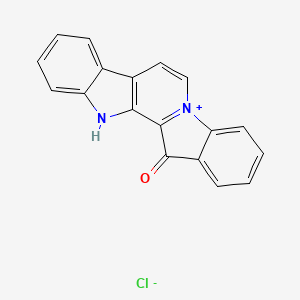
![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)
![2-[[5-[[(2R,3R,10S,12S,13R,14S,17R)-2,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoyl]amino]acetic acid](/img/structure/B1672064.png)

